molecular formula C12H15NO5 B6296520 3-[N-(2-carboxyethyl)-N-(3-hydroxyphenyl)amino]propionic acid CAS No. 180859-80-7

3-[N-(2-carboxyethyl)-N-(3-hydroxyphenyl)amino]propionic acid

Cat. No.: B6296520
CAS No.: 180859-80-7
M. Wt: 253.25 g/mol
InChI Key: CQINSZLWCQLVRV-UHFFFAOYSA-N
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Description

3-[N-(2-carboxyethyl)-N-(3-hydroxyphenyl)amino]propionic acid is a chemical compound with the molecular formula C12H15NO5. This compound is known for its unique structure, which includes a carboxyethyl group and a hydroxyphenyl group attached to an amino propionic acid backbone. It has significant potential in various scientific research fields due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[N-(2-carboxyethyl)-N-(3-hydroxyphenyl)amino]propionic acid typically involves the reaction of 3-hydroxybenzaldehyde with glycine in the presence of a suitable catalyst. The reaction conditions often include a controlled temperature and pH to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and yield, making the compound suitable for various applications in research and industry .

Chemical Reactions Analysis

Types of Reactions

3-[N-(2-carboxyethyl)-N-(3-hydroxyphenyl)amino]propionic acid undergoes several types of chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinones.

    Reduction: The carboxyethyl group can be reduced to form alcohols.

    Substitution: The amino group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like alkyl halides. The reactions are typically carried out under controlled conditions to ensure the desired products are formed .

Major Products Formed

The major products formed from these reactions include quinones, alcohols, and substituted amino acids. These products have various applications in chemical synthesis and research .

Scientific Research Applications

3-[N-(2-carboxyethyl)-N-(3-hydroxyphenyl)amino]propionic acid has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis.

    Biology: Studied for its potential role in biochemical pathways.

    Medicine: Investigated for its potential therapeutic effects.

    Industry: Used in the production of various chemical products.

Mechanism of Action

The mechanism of action of 3-[N-(2-carboxyethyl)-N-(3-hydroxyphenyl)amino]propionic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-[N-(2-carboxyethyl)-N-(3-hydroxyphenyl)amino]propionic acid include:

  • 3-[N-(2-carboxyethyl)-N-(4-hydroxyphenyl)amino]propionic acid
  • 3-[N-(2-carboxyethyl)-N-(2-hydroxyphenyl)amino]propionic acid

Uniqueness

What sets this compound apart is its specific arrangement of functional groups, which imparts unique chemical properties and reactivity. This makes it particularly valuable in certain research and industrial applications .

Properties

IUPAC Name

3-[N-(2-carboxyethyl)-3-hydroxyanilino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO5/c14-10-3-1-2-9(8-10)13(6-4-11(15)16)7-5-12(17)18/h1-3,8,14H,4-7H2,(H,15,16)(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQINSZLWCQLVRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)O)N(CCC(=O)O)CCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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